

An In-depth Technical Guide to Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-hydroxydecanoate**

Cat. No.: **B142741**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydecanoate is a hydroxy fatty acid methyl ester with the chemical formula $C_{11}H_{22}O_3$. As a derivative of 3-hydroxydecanoic acid, it belongs to the class of medium-chain hydroxy fatty acids. These compounds are of significant interest in various scientific fields due to their presence in natural systems and their potential as building blocks for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the basic properties, synthesis, and known biological context of **Methyl 3-hydroxydecanoate**, tailored for professionals in research and drug development.

Core Properties of Methyl 3-hydroxydecanoate

A summary of the fundamental chemical and physical properties of **Methyl 3-hydroxydecanoate** is presented below. It is important to note that while many properties have been computationally predicted or are available for homologous compounds, experimentally determined values for the melting and boiling points of **Methyl 3-hydroxydecanoate** are not readily available in the reviewed literature.

Property	Value	Reference
IUPAC Name	methyl 3-hydroxydecanoate	[1]
Synonyms	Methyl ester of 3-hydroxydecanoic acid, beta-hydroxydecanoic acid methyl ester	[1]
CAS Number	62675-82-5	[1]
Molecular Formula	C ₁₁ H ₂₂ O ₃	[1]
Molecular Weight	202.29 g/mol	[1]
Physical State	Liquid (at room temperature)	
Solubility	Soluble in ethanol	
Melting Point	Data not available	
Boiling Point	Data not available	

Natural Occurrence and Biological Significance

Methyl 3-hydroxydecanoate has been identified as a phytochemical in the plant *Annona glabra*. Its corresponding carboxylic acid, 3-hydroxydecanoic acid, is a naturally occurring compound found in various organisms, including as a secretion of the South American leaf-cutting ant^[2].

The biological activity of **Methyl 3-hydroxydecanoate** itself is not extensively documented, with its primary use being a biochemical reagent for research purposes^[3]. However, the parent compound, 3-hydroxydecanoic acid, exhibits notable biological activities. It has been reported to have antimitotic properties, inhibiting cell division after the metaphase stage^[2]. Furthermore, 3-hydroxydecanoic acid is the core structure of Myrmicacin, an antibacterial agent^[3].

The biosynthesis of 3-hydroxyacyl compounds is a fundamental part of the fatty acid synthesis pathway in many organisms^{[4][5]}. In this pathway, acetyl-CoA is elongated through a series of reactions to produce fatty acids. A key intermediate in this process is a β -hydroxyacyl-ACP

(acyl carrier protein), which is subsequently processed. The free 3-hydroxydecanoic acid can then be esterified to form **Methyl 3-hydroxydecanoate**.

Experimental Protocols

Synthesis of Methyl 3-hydroxydecanoate via Reformatsky Reaction

A common and effective method for the synthesis of β -hydroxy esters like **Methyl 3-hydroxydecanoate** is the Reformatsky reaction. This reaction involves the treatment of an α -halo ester with an aldehyde or ketone in the presence of zinc metal^[6]^[7]^[8]^[9]^[10].

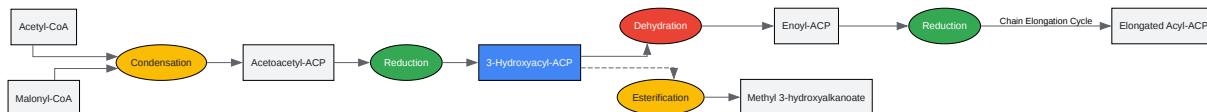
Materials:

- Octanal
- Methyl bromoacetate
- Zinc granules
- Tetrahydrofuran (THF), anhydrous
- 1 M Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4), anhydrous
- Hexanes
- Ethyl acetate (EtOAc)
- Deionized water
- Brine

Procedure:

- To a 500 mL round-bottomed flask equipped with a condenser, add 200 mL of anhydrous THF.

- Bring the THF to reflux (approximately 66 °C) using a sand bath and magnetic stirring.
- Temporarily remove the condenser and add 6.5 g (0.1 mol) of zinc granules to the refluxing THF.
- Rapidly add 0.1 mol of octanal and 0.2 mol of methyl bromoacetate to the reaction mixture.
- Immediately reattach the condenser. A rapid reflux should be observed.
- Allow the reaction to reflux for 1 minute, then remove the flask from the heat and let it cool to room temperature while stirring.
- Monitor the reaction completion by thin-layer chromatography (TLC) using a mobile phase of hexanes:EtOAc (80:20). The reaction is typically complete within 20 minutes.
- Remove the excess THF under reduced pressure.
- Dissolve the resulting brown oil in hexanes and quench the reaction by adding deionized water, which will form a yellow precipitate.
- Filter the mixture and wash the organic (hexane) layer with 100 mL of deionized water, twice with 50 mL of 1 M HCl, once with 100 mL of deionized water, and finally with 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the hexanes under reduced pressure to yield the crude **Methyl 3-hydroxydecanoate**. The product can be further purified by column chromatography if necessary.

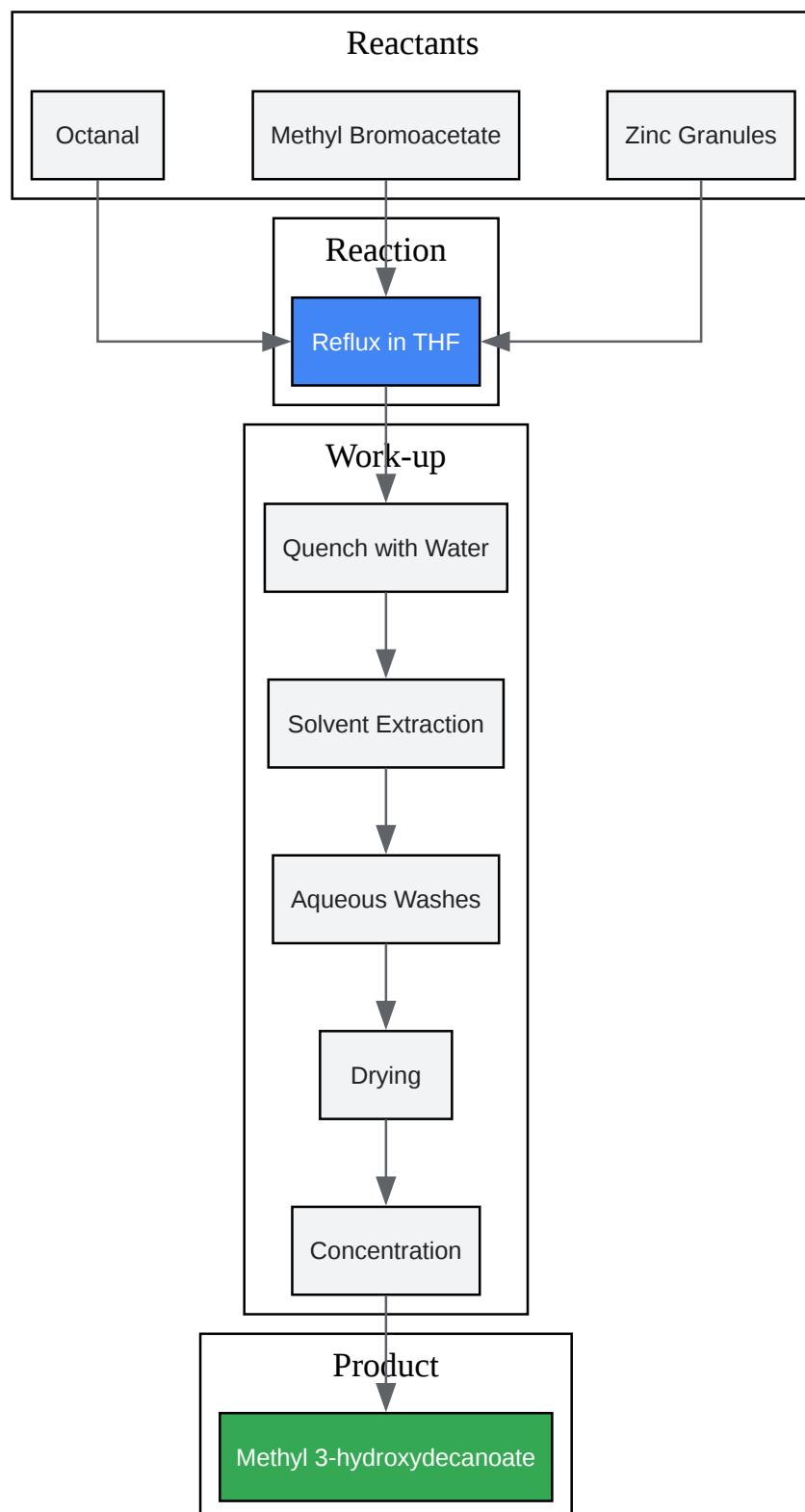

Characterization by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of **Methyl 3-hydroxydecanoate**. The electron ionization (EI) mass spectrum of 3-hydroxy fatty acid methyl esters exhibits a characteristic fragmentation pattern. A prominent and often base peak is observed at a mass-to-charge ratio (m/z) of 103. This ion results from the cleavage between the C3 and C4 carbons.

Visualizations

Fatty Acid Biosynthesis Pathway to 3-Hydroxyacyl-ACP

The following diagram illustrates a simplified overview of the fatty acid biosynthesis pathway, highlighting the formation of the 3-hydroxyacyl-ACP precursor.



[Click to download full resolution via product page](#)

Caption: Simplified fatty acid biosynthesis leading to 3-hydroxyacyl intermediates and subsequent esterification.

Reformatsky Reaction Workflow for Methyl 3-hydroxydecanoate Synthesis

The diagram below outlines the key steps in the synthesis of **Methyl 3-hydroxydecanoate** using the Reformatsky reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Methyl 3-hydroxydecanoate** via the Reformatsky reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-hydroxydecanoate | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 3-HYDROXYDECANOATE | 62675-82-5 [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxydecanoic acid (HMDB0010725) [hmdb.ca]
- 5. PathWhiz [smpdb.ca]
- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. recnotes.com [recnotes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-hydroxydecanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142741#methyl-3-hydroxydecanoate-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com